(3,5-Dimethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone
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Overview
Description
(3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE is a complex organic compound that features both piperidine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine or by reduction using lithium triethylborohydride.
Formation of 5-Methyl-2-Furylmethanone: This involves the reaction of 5-methylfurfural with appropriate reagents to form the methanone derivative.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylpiperidine with 5-methyl-2-furylmethanone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and reduction processes, followed by efficient coupling reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Both the piperidine and furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
(3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in organic synthesis.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of piperidine and furan derivatives on biological systems.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, while the furan ring can participate in electron transfer reactions. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the compound, used in various synthetic applications.
5-Methyl-2-Furylmethanone: Another precursor, used in organic synthesis.
2,6-Dimethylpiperidine: A similar compound with different substitution patterns on the piperidine ring.
Uniqueness
(3,5-DIMETHYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE is unique due to the combination of piperidine and furan rings in its structure. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C13H19NO2/c1-9-6-10(2)8-14(7-9)13(15)12-5-4-11(3)16-12/h4-5,9-10H,6-8H2,1-3H3 |
InChI Key |
XOFZAJQBRPFETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(O2)C)C |
Origin of Product |
United States |
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